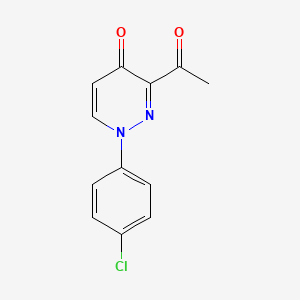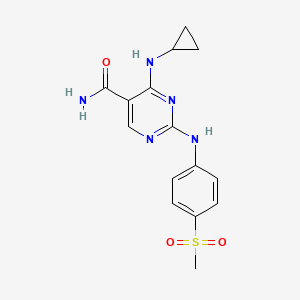
(2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the second position and a methanesulfonate group attached to the methyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate typically involves the reaction of 2-chloro-1,3-thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Scientific Research Applications
(2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, making it useful in the study of enzyme inhibitors and potential therapeutic agents.
Comparison with Similar Compounds
2-Chloro-1,3-thiazole: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methylthiazole: Lacks the chloro and methanesulfonate groups, resulting in different chemical reactivity and applications.
Methanesulfonyl Chloride: Used as a reagent in the synthesis of (2-Chloro-1,3-thiazol-4-yl)methyl methanesulfonate.
Uniqueness: this compound is unique due to the presence of both the chloro and methanesulfonate groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C5H6ClNO3S2 |
|---|---|
Molecular Weight |
227.7 g/mol |
IUPAC Name |
(2-chloro-1,3-thiazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H6ClNO3S2/c1-12(8,9)10-2-4-3-11-5(6)7-4/h3H,2H2,1H3 |
InChI Key |
QXMRJBQIOZFCNN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CSC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


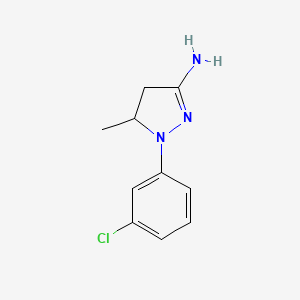
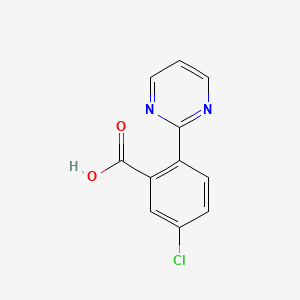

![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
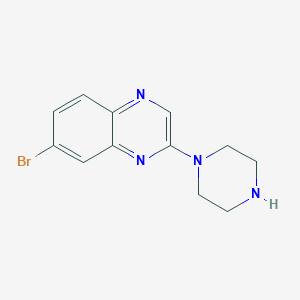

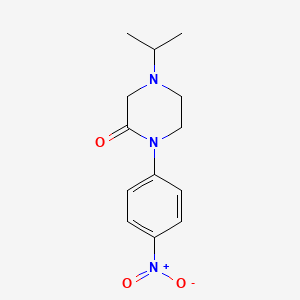
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
